(Z)-2-cyano-3-(4-methoxyphenyl)-N-phenylacrylamide
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Overview
Description
“(Z)-2-cyano-3-(4-methoxyphenyl)-N-phenylacrylamide” is a compound that contains a cyano group (-CN), a methoxyphenyl group (an aromatic ring with a methoxy group), and a phenylacrylamide group (a phenyl group attached to an acrylamide). The “Z” in its name indicates the configuration of the double bond in the molecule .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be planar due to the conjugated system of double bonds. The presence of the aromatic ring would contribute to the stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of the cyano and methoxy groups in this compound would likely make it polar, affecting its solubility and reactivity .Scientific Research Applications
Corrosion Inhibition
(Z)-2-cyano-3-(4-methoxyphenyl)-N-phenylacrylamide and its derivatives have been researched for their potential as corrosion inhibitors. A study by Abu-Rayyan et al. (2022) explored the impact of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. They found that these compounds were effective corrosion inhibitors, demonstrating high efficiencies and following chemical adsorption and Langmuir isotherm behavior.
Optoelectronic Properties
Research on 3-aryl-2-cyano acrylamide derivatives, including this compound, has revealed their significance in optoelectronics. A study by Song et al. (2015) synthesized these derivatives and observed varying optical properties due to different stacking modes. This study highlighted their potential in the development of optoelectronic devices.
Crystal Packing Analysis
In crystallography, the study of crystal packing interactions of similar compounds has been significant. Zhang, Wu, & Zhang (2011) investigated compounds closely related to this compound, revealing complex interactions like N⋯π and O⋯π in their crystal packing.
Mechanism of Action
Target of Action
Similar compounds such as 4-methoxyamphetamine have been found to interact with alpha receptors .
Mode of Action
It’s worth noting that similar compounds like 4-methoxyamphetamine act as potent and selective serotonin releasing agents, binding to alpha receptors to mediate their effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions can impact the stability of a compound . .
Future Directions
properties
IUPAC Name |
(Z)-2-cyano-3-(4-methoxyphenyl)-N-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-9-7-13(8-10-16)11-14(12-18)17(20)19-15-5-3-2-4-6-15/h2-11H,1H3,(H,19,20)/b14-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDAFVBXRVRMDP-KAMYIIQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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